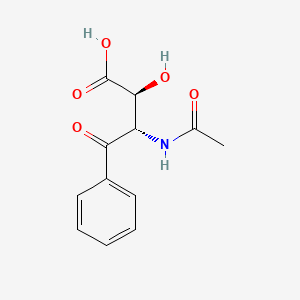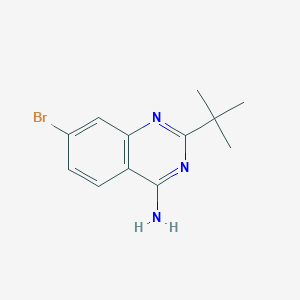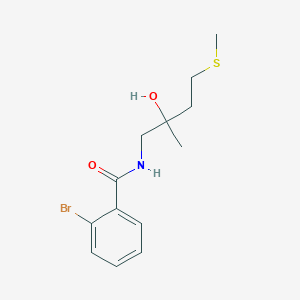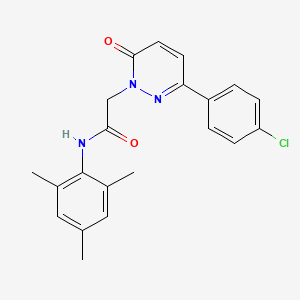![molecular formula C16H11N3O2S B2694223 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide CAS No. 1705929-06-1](/img/structure/B2694223.png)
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their wide range of biological activities, including anticancer, antifungal, antibacterial, and antiviral properties . The unique structure of this compound makes it a promising candidate for various scientific research applications.
Mécanisme D'action
Target of Action
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide is a compound that has been studied for its potential anticancer properties . The primary targets of this compound are cancer cells, particularly those found in ovarian, colon, renal, and leukemia cell lines .
Mode of Action
The mode of action of this compound involves a series of biochemical reactions. The compound interacts with its targets by inhibiting cell proliferation, leading to growth inhibition of the cancer cells . This interaction results in changes at the cellular level, which can lead to the death of the cancer cells .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to have antiproliferative activity, indicating that it may interfere with the cell cycle and inhibit the growth and division of cancer cells . The exact biochemical pathways affected by this compound are still under investigation.
Result of Action
The result of the action of this compound is the inhibition of cancer cell growth. This compound has been shown to have broad-spectrum antiproliferative activity against a variety of cancer cell lines . The molecular and cellular effects of this compound’s action include changes in cell proliferation and potentially cell death .
Analyse Biochimique
Biochemical Properties
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide has been found to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
The effects of this compound on cells are diverse and complex. It has been reported to have antiproliferative activity against several human tumor cell lines . The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving this compound are not well-defined. The compound is likely to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide typically involves the reaction of 2-aminothiazole with 2-bromoacetophenone to form the imidazo[2,1-b]thiazole core. This intermediate is then reacted with 2-bromophenylfuran-3-carboxamide under appropriate conditions to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for the efficient synthesis of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like H2O2, reducing agents like NaBH4, and bases like K2CO3. The reactions are typically carried out under controlled temperatures and in the presence of solvents such as DMF or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxylic acid, while reduction may produce this compound derivatives with reduced functional groups .
Applications De Recherche Scientifique
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide has several scientific research applications, including:
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
- 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide
Uniqueness
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it has shown higher potency in inhibiting certain cancer cell lines and possesses a broader spectrum of biological activities .
Propriétés
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S/c20-15(11-5-7-21-10-11)17-13-4-2-1-3-12(13)14-9-19-6-8-22-16(19)18-14/h1-10H,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPFABIIPUDRSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2694141.png)
![3-[4-(Propan-2-yloxy)phenyl]propan-1-amine](/img/structure/B2694142.png)


![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2694146.png)
![2-Chloro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]propanamide](/img/structure/B2694147.png)


![5-amino-N-(3,4-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2694154.png)

![2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2694159.png)

![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2694162.png)
